molecular formula C32H36O8Si B13447198 (1R,3R,4R)-(-)-3,5-Dinitrobenzoate Menthol

(1R,3R,4R)-(-)-3,5-Dinitrobenzoate Menthol

Cat. No.: B13447198
M. Wt: 576.7 g/mol
InChI Key: YTHDSJIOVBDTQV-OFMPIAEOSA-N
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Description

(1R,3R,4R)-(-)-3,5-Dinitrobenzoate Menthol is a chiral compound derived from menthol, a naturally occurring organic compound obtained from peppermint or other mint oils. This compound is characterized by the presence of a dinitrobenzoate group attached to the menthol structure, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R,4R)-(-)-3,5-Dinitrobenzoate Menthol typically involves the esterification of menthol with 3,5-dinitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to 40°C
  • Reaction time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1R,3R,4R)-(-)-3,5-Dinitrobenzoate Menthol undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield menthol and 3,5-dinitrobenzoic acid.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide)

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Hydrolysis: Menthol and 3,5-dinitrobenzoic acid

    Reduction: (1R,3R,4R)-(-)-3,5-Diaminobenzoate Menthol

    Substitution: Various substituted menthol derivatives

Scientific Research Applications

(1R,3R,4R)-(-)-3,5-Dinitrobenzoate Menthol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (1R,3R,4R)-(-)-3,5-Dinitrobenzoate Menthol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s dinitrobenzoate group can participate in various chemical interactions, including hydrogen bonding and hydrophobic interactions, which influence its biological activity. The pathways involved may include modulation of enzyme activity and receptor binding, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,3R,4R)-(-)-3,5-Diaminobenzoate Menthol
  • (1R,3R,4R)-(-)-3,5-Dichlorobenzoate Menthol
  • (1R,3R,4R)-(-)-3,5-Dimethoxybenzoate Menthol

Uniqueness

(1R,3R,4R)-(-)-3,5-Dinitrobenzoate Menthol is unique due to the presence of two nitro groups, which impart distinct chemical reactivity and biological activity compared to other menthol derivatives. The nitro groups enhance the compound’s ability to participate in redox reactions and nucleophilic substitutions, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry research.

Properties

Molecular Formula

C32H36O8Si

Molecular Weight

576.7 g/mol

IUPAC Name

7-[(2S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methylchromen-2-one

InChI

InChI=1S/C32H36O8Si/c1-20-17-27(33)39-25-18-21(15-16-24(20)25)38-31-30(36)29(35)28(34)26(40-31)19-37-41(32(2,3)4,22-11-7-5-8-12-22)23-13-9-6-10-14-23/h5-18,26,28-31,34-36H,19H2,1-4H3/t26?,28-,29?,30?,31+/m0/s1

InChI Key

YTHDSJIOVBDTQV-OFMPIAEOSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C(C([C@H](C(O3)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)O)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)O)O

Origin of Product

United States

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